molecular formula C24H24N2O4 B268272 N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide

Cat. No. B268272
M. Wt: 404.5 g/mol
InChI Key: IAVKHWVOTSFPGZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide, also known as DPNB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DPNB belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide acts as an antagonist of the dopamine D2 receptor and the sigma-1 receptor. It has been shown to inhibit the activity of adenylate cyclase, which leads to a decrease in cAMP levels and a subsequent decrease in dopamine release. N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide also modulates the activity of sigma-1 receptors, which are involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide also modulates the activity of dopamine receptors, which are involved in various physiological processes, including motor control, reward, and addiction. Additionally, N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has been shown to have analgesic effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, making it readily available for research purposes. N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has also been shown to have high selectivity and affinity for dopamine and sigma-1 receptors, making it a useful tool for studying these receptors. However, N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide also has limitations, including its potential toxicity and limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide research. One direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, the development of more soluble and less toxic derivatives of N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide may improve its efficacy in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide is a synthetic compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized using various methods and has been used in various scientific research applications, including cancer research, neurobiology, and pharmacology. N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide acts as an antagonist of dopamine and sigma-1 receptors and has been shown to have various biochemical and physiological effects. Although N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has limitations, it has several advantages for lab experiments, and there are several future directions for its research.

Synthesis Methods

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has been synthesized using several methods. One of the most common methods involves the reaction of 3-(2-phenoxyethoxy)benzoic acid with thionyl chloride to yield 3-(2-phenoxyethoxy)benzoyl chloride. This intermediate is then reacted with N,N-dimethylaniline to produce N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has been used in various scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has also been used to study the effects of dopamine on neuronal activity and has been shown to modulate dopamine release in the brain. Additionally, N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide has been used as a tool to study the role of G protein-coupled receptors in various physiological processes.

properties

Product Name

N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N,N-dimethyl-2-[[3-(2-phenoxyethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C24H24N2O4/c1-26(2)24(28)21-13-6-7-14-22(21)25-23(27)18-9-8-12-20(17-18)30-16-15-29-19-10-4-3-5-11-19/h3-14,17H,15-16H2,1-2H3,(H,25,27)

InChI Key

IAVKHWVOTSFPGZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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